molecular formula C12H21NO4 B12100394 Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate

Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B12100394
M. Wt: 243.30 g/mol
InChI Key: IKYQXSSDWRYNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate is a spirocyclic compound featuring a bicyclo[2.5]octane core with a hydroxymethyl substituent at position 6, an oxygen atom at position 7, and a tert-butoxycarbonyl (Boc) protecting group at the aziridine nitrogen. This structure combines rigidity from the spiro system with functional versatility, making it valuable in medicinal chemistry for constrained peptide mimetics and enzyme inhibitors.

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-8-12(13)4-5-12/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYQXSSDWRYNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC12CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate with a hydroxymethylating agent in the presence of a base such as cesium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate serves as a versatile building block for synthesizing more complex spirocyclic compounds. Its unique structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound has shown promise in the development of biologically active molecules. Its structure facilitates interactions with biological targets such as enzymes and receptors, potentially modulating their activity through specific binding interactions. This property makes it a candidate for further exploration in pharmacology and drug design .

Medicine

The compound's unique characteristics position it as a potential lead in the design of novel pharmaceuticals aimed at treating various conditions. Its ability to interact with biological systems suggests it may have applications in developing drugs that target specific pathways or diseases . For example, derivatives of this compound could be explored for their efficacy against bacterial infections when used alongside beta-lactam antibiotics due to its structural similarity to known inhibitors of beta-lactamase enzymes .

Industry

Beyond pharmaceutical applications, this compound can be utilized in producing advanced materials with unique properties. Its chemical stability and reactivity make it suitable for applications in material science where tailored properties are required.

Research has demonstrated the synthesis of derivatives from this compound that exhibit promising antibacterial activity when tested against resistant strains of bacteria. These studies highlight the compound's potential as a scaffold for developing new antibiotics.

Case Study 2: Material Science Applications

In material science, derivatives of this compound have been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies indicate that the inclusion of spirocyclic compounds can significantly improve the performance characteristics of polymers used in high-stress environments.

Mechanism of Action

The mechanism by which tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of both oxygen and nitrogen atoms in its structure allows for versatile interactions with biological molecules, potentially affecting various pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate hydrochloride
  • Molecular Formula : C₁₂H₂₃ClN₂O₃
  • Molecular Weight : 278.78 g/mol
  • Key Differences: Replaces the hydroxymethyl group with an aminomethyl moiety. The hydrochloride salt enhances solubility in polar solvents, which is critical for biological assays.
Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.29 g/mol
  • Key Differences : Features a ketone (oxo) group at position 4 instead of hydroxymethyl. The absence of a hydroxyl group reduces hydrogen-bonding capacity, impacting solubility and crystallinity. The spiro system here is 6-aza rather than 4-aza, altering nitrogen positioning .
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
  • Molecular Formula : C₁₁H₁₈N₂O₃
  • Molecular Weight : 226.27 g/mol
  • Key Differences: Larger spiro ring system ([3.4] vs. [2.5]) and an additional nitrogen atom (2,6-diaza).

Substituent Variations

Tert-butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate
  • Molecular Formula : C₂₃H₃₂N₂O₂
  • Molecular Weight : 376.52 g/mol
  • Key Differences : Incorporates a bulky 5-phenylpentenyl substituent. The extended hydrophobic chain enhances lipophilicity (logP), favoring membrane permeability but possibly reducing aqueous solubility. Synthesized via iridium-catalyzed amination with 98% yield and 95% ee, demonstrating efficient methodology for complex spiro systems .
Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate
  • Molecular Formula : C₁₈H₂₆N₂O₂
  • Molecular Weight : 302.41 g/mol
  • Key Differences : Benzyl group at position 7 introduces aromaticity, enabling π-π stacking interactions in drug-receptor binding. The diaza (4,7-diaza) configuration increases nitrogen availability for hydrogen bonding .

Bicyclic vs. Spirocyclic Analogs

Tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • Key Differences : Bicyclo[3.1.0]hexane core replaces the spiro[2.5]octane system. The fused rings increase conformational rigidity, which may enhance target selectivity but complicate synthetic access .
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • Molecular Formula: C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • Key Differences: Bicyclo[4.1.0]heptane framework with a hydroxymethyl group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Notable Properties
Target: Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate C₁₃H₂₁NO₄ 255.31 Hydroxymethyl, Boc, spiro 7-oxa-4-azaspiro[2.5]octane Moderate polarity, H-bond donor
Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate HCl C₁₂H₂₃ClN₂O₃ 278.78 Aminomethyl, Boc, HCl salt 7-oxa-4-azaspiro[2.5]octane High solubility, basic nitrogen
Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate C₁₂H₁₉NO₃ 225.29 Ketone, Boc 6-azaspiro[2.5]octane Reduced H-bonding, crystalline
Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate C₁₈H₂₆N₂O₂ 302.41 Benzyl, Boc 4,7-diazaspiro[2.5]octane Aromatic interactions, lipophilic

Key Research Findings

  • Synthetic Efficiency : Iridium-catalyzed methods enable high-yield, enantioselective synthesis of spiroaziridine derivatives, as seen in the 98% yield for tert-butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate .
  • Structural Impact on Bioactivity : The hydroxymethyl group in the target compound provides a hydrogen-bonding site absent in analogs like the 4-oxo variant, which may enhance interactions with polar enzyme active sites .
  • Stability Considerations : Bicyclic analogs (e.g., azabicyclo[3.1.0]hexane) exhibit greater rigidity but require more complex synthetic routes compared to spiro systems .

Biological Activity

Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate, with the CAS Number 1427175-16-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₁N₁O₄
  • Molecular Weight : 243.30 g/mol
  • CAS Number : 1427175-16-3

The compound features a spirocyclic structure that contributes to its pharmacological properties, particularly in interactions with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related azaspiro compounds suggest efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of spirocyclic compounds. For example, a related compound demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes induction of apoptosis and cell cycle arrest, likely mediated through the modulation of key signaling pathways such as p53 and MAPK.

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies and Research Findings

StudyFindingsReference
Study on Antimicrobial ActivityShowed effectiveness against S. aureus and E. coli
Anticancer ResearchInduced apoptosis in MCF-7 and HeLa cells
Neuroprotection StudyReduced oxidative stress in neuronal cells

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including the use of chiral auxiliaries to ensure stereoselectivity. The synthetic pathway often includes:

  • Formation of the Spirocyclic Framework : Utilizing cyclization reactions.
  • Hydroxymethylation : Introduction of the hydroxymethyl group via formylation techniques.
  • Carboxylation : Finalizing the structure with carboxylic acid functionalization.

Q & A

Q. What are standard synthetic routes for tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate?

A common approach involves coupling allyl acetate derivatives with spirocyclic intermediates under controlled conditions. For example, similar compounds are synthesized at 70°C in DMF, achieving high yields (~98%) via nucleophilic substitution or cyclization reactions. Purification typically employs silica gel chromatography (e.g., hexane:ethyl acetate gradients) . Structural confirmation relies on 1^1H/13^{13}C NMR, HRMS, and FTIR, with HPLC used to assess enantiopurity (e.g., 95% ee) .

Q. How should this compound be stored to ensure stability?

Store in a tightly sealed container under dry conditions at 2–8°C to prevent hydrolysis or oxidation. Refrigeration is critical for long-term stability, as moisture and elevated temperatures degrade tert-butyl carbamate groups .

Q. What analytical techniques are essential for structural confirmation?

Key methods include:

  • NMR spectroscopy : Assigns proton and carbon environments, particularly the hydroxymethyl (-CH2_2OH) and spirocyclic moieties.
  • HRMS : Validates molecular weight and fragmentation patterns.
  • HPLC : Determines enantiomeric excess using chiral columns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Byproduct formation often arises from competing ring-opening or oxidation. Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity while reducing side reactions.
  • Temperature control : Lower temperatures (e.g., 50–70°C) suppress thermal degradation.
  • Catalytic systems : Transition-metal catalysts (e.g., Ir) improve regioselectivity, as seen in analogous spirocyclic syntheses .

Q. How do hydrogen-bonding patterns influence crystallographic data interpretation?

Hydrogen bonding directs molecular packing, affecting unit cell parameters. Use graph-set analysis (e.g., Etter’s rules) to classify motifs like D(2)D(2) or R22(8)R_2^2(8). Discrepancies in hydrogen-bond assignments can be resolved via SHELXL refinement, which models anisotropic displacement parameters and validates H-atom positions .

Q. What strategies enable functionalization at the hydroxymethyl position?

The hydroxymethyl group (-CH2_2OH) can be derivatized via:

  • Protection : Silylation (e.g., TBSCl) or acetylation to prevent unwanted reactivity.
  • Oxidation : Convert to a carbonyl group using TEMPO/oxone systems.
  • Substitution : Replace -OH with halides (e.g., PBr3_3) for nucleophilic displacement. Analogous modifications in aminomethyl derivatives demonstrate high functional group tolerance .

Q. How are continuous flow reactors applied to scale up synthesis?

Flow reactors enhance reproducibility by maintaining precise control over residence time and temperature. For spirocyclic compounds, continuous systems reduce side reactions (e.g., dimerization) and improve yields by >10% compared to batch methods. Parameters like solvent flow rate and catalyst loading require empirical optimization .

Data Contradiction Analysis

Q. How to resolve conflicting NMR assignments for spirocyclic carbons?

Overlapping signals in 13^{13}C NMR can arise from conformational flexibility. Use variable-temperature NMR (VT-NMR) to slow ring inversion, splitting merged peaks. Alternatively, 2D techniques (HSQC, HMBC) correlate ambiguous carbons with adjacent protons .

Q. Why might crystallographic data disagree with computational models?

Discrepancies often stem from dynamic disorder or missed symmetry elements. Refine structures using SHELXL’s TWIN and BASF commands to account for twinning or partial occupancy. Validate against Hirshfeld surface analysis to identify overlooked intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.